molecular formula C20H17N3O2 B11634831 3-Ethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-3H-quinazolin-4-one

3-Ethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-3H-quinazolin-4-one

Cat. No.: B11634831
M. Wt: 331.4 g/mol
InChI Key: SOBQACHTACGHKY-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ETHYL-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 3-ETHYL-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can be achieved through various synthetic routes. One common method involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium . This method is efficient and environmentally friendly, providing high yields under mild reaction conditions.

Industrial production methods often involve the use of novel catalysts, such as Cu@Py-Oxa@SPION, which are designed to enhance the efficiency and yield of the synthesis process . These catalysts are highly recoverable and maintain their activity over multiple reaction cycles, making them suitable for large-scale production.

Chemical Reactions Analysis

3-ETHYL-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolin-4(3H)-one analogues, while reduction may yield dihydroquinazolinone derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an inhibitor of monoamine oxidase (MAO), which is a target for the treatment of neurological disorders such as Parkinson’s disease . Additionally, it exhibits cytotoxic properties and is being investigated for its potential use in cancer therapy .

In the field of biology, it is used to study enzyme inhibition and protein interactions. Its unique structure allows it to interact with various biological targets, making it a valuable tool for biochemical research.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 3-ETHYL-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE include other quinazolinone derivatives such as 3-methyl-3,4-dihydroquinazolin-2(1H)-one and 2,3-dihydroquinazolin-4(3H)-one . These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups.

The uniqueness of 3-ETHYL-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of an indole moiety with a quinazolinone core, which imparts distinct biological properties and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

3-ethyl-2-[(Z)-(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one

InChI

InChI=1S/C20H17N3O2/c1-3-23-18(21-16-10-6-4-9-14(16)20(23)25)12-15-13-8-5-7-11-17(13)22(2)19(15)24/h4-12H,3H2,1-2H3/b15-12-

InChI Key

SOBQACHTACGHKY-QINSGFPZSA-N

Isomeric SMILES

CCN1C(=NC2=CC=CC=C2C1=O)/C=C\3/C4=CC=CC=C4N(C3=O)C

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=C3C4=CC=CC=C4N(C3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.